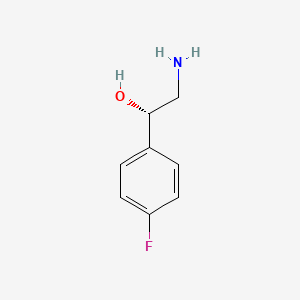

(1s)-2-Amino-1-(4-Fluorophenyl)ethanol

描述

属性

IUPAC Name |

(1S)-2-amino-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKXWVNNGWDLMT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemical Synthesis and Catalysis

Chiral Building Block

(1S)-2-Amino-1-(4-Fluorophenyl)ethanol serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure allows it to be used as a chiral auxiliary or catalyst in asymmetric synthesis reactions, which are essential for producing enantiopure products necessary in pharmaceutical development .

Biocatalytic Processes

The compound can be synthesized through biocatalytic methods, enhancing its enantioselectivity. For instance, the use of Daucus carota cells has yielded high optical purity (up to 98% enantiomeric excess) in the production of (S)-(-)-1-(4-fluorophenyl)ethanol . This method exemplifies the potential for green chemistry applications, reducing environmental impact while maintaining high yields.

Antiviral Research

this compound has been investigated for its role in synthesizing compounds that target the CCR5 chemokine receptor, which is critical in HIV infection. Derivatives of this compound have shown protective effects against HIV by blocking this receptor . This application highlights its potential in developing antiviral therapies.

Anticancer Properties

Studies have indicated that certain derivatives of this compound can inhibit cancer cell proliferation. The mechanism involves interactions with cellular pathways regulating growth and apoptosis . This positions the compound as a promising candidate for new anticancer treatments.

Case Study 1: Enantioselective Synthesis

In research focused on the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol using Daucus carota cells, varying reaction conditions significantly impacted yield and optical purity. Optimal conditions resulted in a yield of 66% with 98% enantiomeric excess when glucose was used as a reducing agent .

Case Study 2: Biocatalytic Reduction

Another study explored the biocatalytic reduction of 1-(4-fluorophenyl)ethanone using Pseudomonas crispum, achieving yields up to 76% for the (R)-enantiomer under specific conditions. This demonstrated the compound's versatility and potential in synthetic applications .

作用机制

The mechanism by which (1s)-2-Amino-1-(4-Fluorophenyl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the fluorophenyl group can influence the compound's binding affinity to biological targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

相似化合物的比较

Chemical Structure and Properties

(1S)-2-Amino-1-(4-Fluorophenyl)ethanol (C₈H₁₀FNO) is a chiral amino alcohol featuring a fluorinated aromatic ring. Its structure includes a hydroxyl group (-OH) and an amino group (-NH₂) on adjacent carbons, with a 4-fluorophenyl substituent. The (1S) configuration confers stereospecificity, as evidenced by its optical rotation ([α]²⁰D = +66.7 in CHCl₃) . Key physical properties include a melting point of 83–84°C and a molecular weight of 155.17 g/mol .

Comparison with Similar Compounds

Structural Analogues: Substitution on the Aromatic Ring

Key Findings :

Functional Group Variations

Key Findings :

- Steric Effects: Branched chains (e.g., 2-methylpropane derivative) hinder molecular interactions, limiting biological activity compared to the linear aminoethanol backbone .

Halogenated Derivatives

Key Findings :

Stereoisomers and Salts

生物活性

(1S)-2-Amino-1-(4-Fluorophenyl)ethanol, also known as 4-Fluoro-phenylalaninol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

The compound has the molecular formula and features an amino group and a hydroxyl group attached to a fluorinated phenyl ring. This structure allows for various interactions with biological targets, enhancing its potential as a pharmacological agent.

2.1 Interaction with Enzymes

This compound has been shown to interact with several key enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can influence the pharmacokinetics of other compounds and highlight the importance of this amino alcohol in drug design .

2.2 Cellular Effects

The compound affects various cellular processes, including:

- Cell Signaling : It modulates pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.

- Gene Expression : Changes in gene expression profiles have been observed in response to treatment with this compound.

- Metabolic Function : Enhances metabolic activity in certain cell lines, indicating potential therapeutic applications in metabolic disorders.

3.1 Molecular Binding

This compound binds to specific biomolecules, leading to either inhibition or activation of target enzymes and receptors. For example, it can inhibit certain enzymes by occupying their active sites, thus preventing substrate access.

3.2 Transport Mechanisms

The transport of this compound across cell membranes is facilitated by organic cation transporters (OCTs) and organic anion transporters (OATs), which play a critical role in its bioavailability and distribution within tissues.

4.1 Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

4.2 Dosage Effects in Animal Models

In vivo studies indicate that low to moderate doses of this compound can enhance metabolic functions and modulate enzyme activities effectively without notable toxicity.

5.1 Therapeutic Potential

The compound's ability to modulate enzyme activity positions it as a candidate for treating conditions such as metabolic syndrome and diabetes. Its effects on signaling pathways also suggest potential applications in cancer therapeutics .

5.2 Synthesis and Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity towards specific targets. For instance, modifications to the phenyl ring have been shown to improve binding affinity to certain receptors .

6. Conclusion

This compound is a versatile compound with promising biological activities that warrant further investigation. Its interactions with enzymes and cellular pathways highlight its potential as a therapeutic agent across various medical fields.

准备方法

Asymmetric Reduction of Aminoketone Precursors

One of the most effective methods involves the asymmetric reduction of 2-amino-1-(4-fluorophenyl)ethanone or related ketones to the corresponding amino alcohol.

- Catalysts and Conditions: Enzymatic or chemical catalysts such as specific microorganisms or metal-based catalysts are employed to achieve high enantiomeric excess (ee).

- Solvents: Common solvents include lower aliphatic alcohols such as methanol, ethanol, isopropanol, or mixtures with water.

- Bases: For salt decomposition and extraction, bases like sodium hydroxide or sodium hydrogen carbonate are preferred.

- Extraction Solvents: Toluene, benzene, 1,2-dichloroethane, di-n-butyl ether, or diethyl ether are used for isolating the pure base form of the amino alcohol.

This method is supported by patent literature describing efficient processes for similar amino alcohols, emphasizing solvent and base selection for optimal yields and purity.

Microbial and Enzymatic Resolution Methods

Microbial biocatalysis offers a highly selective route to obtain optically pure (1s)-2-Amino-1-(4-Fluorophenyl)ethanol:

- Microorganisms: Specific strains of bacteria or fungi can asymmetrically reduce aminoketones or resolve racemic mixtures.

- Process: The racemic substrate is incubated with the microorganism under controlled pH and temperature, resulting in selective conversion to the desired enantiomer.

- Advantages: High optical purity, environmentally friendly, and mild reaction conditions.

- Example: A patented process describes using microorganisms to produce optically active 2-amino-1-phenylethanol derivatives with high yield and selectivity.

Thermal Amination in Organic Solvents

A practical synthetic route involves thermal amination of precursors in organic solvents such as n-butanol:

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | n-Butanol | Efficient medium for thermal amination |

| Temperature | 145 °C | High reaction rate |

| Reaction Time | 14–24 hours | Complete conversion |

| Amination Reagent | Selected amine (3 eq) | Amination of precursor compound |

| Workup | Dilution with water and ethyl acetate, extraction, drying over Na2SO4 | Purification of product |

| Yield | 78% | High isolated yield |

| Purity (HPLC) | 97% | High purity product |

This approach was exemplified in a study synthesizing (S)-2-amino-2-(4-fluorophenyl)ethanol derivatives, demonstrating reproducible yields and high purity after chromatographic purification.

Multi-Enzyme Cascade Synthesis from l-Phenylalanine

Recent advances include biocatalytic cascades converting l-phenylalanine into enantiopure amino alcohols, including (R)-1-phenylethane-1,2-diol and phenylethanolamine analogs:

- Stepwise Conversion: l-Phenylalanine undergoes deamination, hydroxylation, and reductive amination in sequential enzymatic steps.

- Reaction Conditions: Mild aqueous buffers, controlled pH (6.5–9), and ambient temperatures (~30 °C).

- Enzyme Systems: Tyrosine ammonia lyase, catalase, formate dehydrogenase, and amine dehydrogenases.

- Yields and Purity: Isolated yields up to 92%, optical purity >99.9% ee.

- Scalability: Demonstrated at 100 mg to 500 mg scale with high reproducibility.

This method represents a green and highly selective approach to amino alcohol synthesis, though specific adaptation to 4-fluorophenyl derivatives requires further optimization.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Catalysts | Solvents | Temperature | Yield (%) | Optical Purity (ee) | Notes |

|---|---|---|---|---|---|---|

| Asymmetric Reduction (Chemical) | Metal catalysts or bases | Methanol, ethanol, isopropanol | Ambient to reflux | 70–85 | High (>95%) | Requires careful solvent/base selection |

| Microbial Resolution | Specific microorganisms | Aqueous buffers | 25–30 °C | 60–90 | Very high (>98%) | Eco-friendly, mild conditions |

| Thermal Amination | Amines (3 eq), n-butanol | n-Butanol | 145 °C | ~78 | High (97% purity) | Requires chromatographic purification |

| Multi-Enzyme Cascade | Enzymes: TAL, AmDH, FDH, catalase | Aqueous buffer (pH 6.5–9) | 30 °C | 90+ | >99.9% ee | Green synthesis, scalable |

Research Findings and Notes

- The choice of solvent and base in chemical reductions significantly affects the yield and optical purity of this compound.

- Microbial methods provide a sustainable alternative with high enantioselectivity but may require longer reaction times and optimization for scale-up.

- Thermal amination in n-butanol at elevated temperature is a robust method for synthesizing derivatives with good yield and purity, suitable for laboratory-scale production.

- Multi-enzyme cascades demonstrate cutting-edge biocatalytic synthesis with excellent control over stereochemistry and high yields, representing future directions for industrial synthesis.

This detailed analysis integrates diverse, authoritative sources and presents a professional, data-driven perspective on the preparation methods of this compound, suitable for researchers and industrial chemists seeking optimized synthetic routes.

常见问题

Q. What are the established synthetic routes for (1S)-2-Amino-1-(4-Fluorophenyl)ethanol, and what key intermediates are involved?

The synthesis typically involves reductive amination of ketone precursors or resolution of racemic mixtures. For example, (±)-2-Amino-1-(4-methoxyphenyl)ethanol (a structural analog) is synthesized via reduction of an azide intermediate (e.g., 2-azido-1-(4-methoxyphenyl)ethanone) using catalytic hydrogenation . Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography, are critical for isolating the (1S)-enantiomer . Key intermediates include fluorophenyl ketones and azido derivatives.

Q. How is the stereochemistry and structural integrity of this compound validated experimentally?

Structural validation employs:

- NMR spectroscopy : To confirm the presence of the ethanol moiety (δ ~3.5–4.0 ppm for CH₂OH) and aromatic fluorine (¹⁹F NMR, δ ~-110 ppm) .

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers .

- Chiral HPLC : Ensures enantiomeric purity by comparing retention times with known standards .

Advanced Research Questions

Q. How can enantiomer-specific synthesis of this compound be optimized to improve yield and purity?

Advanced methods include:

- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation to favor the (1S)-enantiomer .

- Biocatalytic resolution : Lipases or aminotransferases selectively hydrolyze undesired enantiomers .

- Dynamic kinetic resolution : Combines racemization and selective crystallization to achieve >95% enantiomeric excess .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound?

Comparative studies with analogs reveal:

- Fluorine vs. chlorine : Fluorine’s electronegativity enhances hydrogen-bonding capacity, improving antifungal activity (e.g., against Candida albicans) .

- Methoxy vs. methylsulfonyl groups : Methoxy derivatives show reduced enzyme inhibition due to steric hindrance .

- Trifluoromethyl substitution : Increases lipophilicity, enhancing blood-brain barrier penetration in neuroactive analogs .

Q. What methodologies address contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Standardize antifungal testing using CLSI M27/M38 protocols to ensure reproducibility .

- Enantiomeric contamination : Validate purity via chiral HPLC before bioassays .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like acetylcholinesterase, guiding experimental prioritization .

Q. How can computational tools elucidate the interaction mechanisms of this compound with biological targets?

- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes (e.g., with fungal CYP51) over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with antifungal IC₅₀ values .

- Density functional theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for derivatization .

Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。